molecular formula C7H10Cl2N2 B1448053 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride CAS No. 1443981-64-3

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

Cat. No. B1448053
CAS RN: 1443981-64-3
M. Wt: 193.07 g/mol
InChI Key: ZACGFDVLFPJYCV-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is a chemical compound with the molecular formula C7H8N2. It has a molecular weight of 120.15 g/mol .


Synthesis Analysis

While specific synthesis methods for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been synthesized and studied for their activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is 1S/C7H8N2.2ClH/c1-2-6-7 (8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H . The Canonical SMILES for this compound is C1CNC2=C1N=CC=C2 .


Chemical Reactions Analysis

While specific chemical reactions involving “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been studied for their inhibitory activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” has a molecular weight of 120.15 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 0. Its Exact Mass is 120.068748264 g/mol and its Monoisotopic Mass is also 120.068748264 g/mol .

Scientific Research Applications

Cancer Therapy

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives have been studied as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression . These compounds have shown inhibitory activity against various FGFR isoforms, making them promising candidates for cancer treatment.

Experimental Procedures and Results::

Diabetes Treatment

Compounds similar to 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride have been associated with the reduction of blood glucose levels, suggesting potential applications in the treatment of diabetes and related disorders .

Experimental Procedures and Results::

Cardiovascular Diseases

The modulation of FGFR pathways by 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives could have implications in cardiovascular diseases, as FGFR signaling is involved in angiogenesis and tissue development .

Experimental Procedures and Results::

Obesity Research

Derivatives of this compound may play a role in obesity research, potentially affecting pathways related to metabolism and energy expenditure .

Experimental Procedures and Results::

Hyperlipidemia Research

The biological activity of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride in reducing blood glucose levels indicates possible applications in the study and treatment of hyperlipidemia .

Experimental Procedures and Results::

Angiogenesis Research

The involvement of FGFR in angiogenesis makes 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives interesting for angiogenesis research, which is vital for cancer therapy and wound healing .

Experimental Procedures and Results::

Fibroblast Growth Factor Receptor Inhibition

The primary application of these derivatives is in the inhibition of FGFR, which is a target for the treatment of cancers and other diseases where FGFR signaling is aberrantly activated .

Experimental Procedures and Results::

Mechanism of Action

While the specific mechanism of action for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” was not found in the search results, a related compound was found to target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and induced cell cycle arrest in G2/M and S phases .

Safety and Hazards

“2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” is classified as Combustible, acute toxic Cat.3 / toxic compounds causing chronic effects . It has a GHS07 signal word of Warning. The hazard statements include H302, H315, H319, H335 and the precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for “2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride” were not found in the search results, related compounds such as 1H-pyrrolo pyridine derivatives have been suggested to improve inhibitory activities with EDGs (e.g., OH and OCH3) on the meta-substitution of B-ring .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGFDVLFPJYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443981-64-3
Record name 1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 3
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 4
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 5
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
Reactant of Route 6
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

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